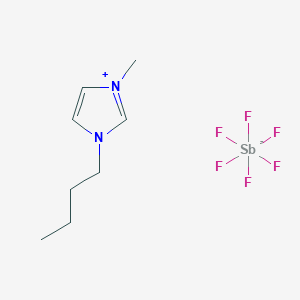

1-Butyl-3-methylimidazolium hexafluoroantimonate

概要

説明

1-Butyl-3-methylimidazolium hexafluoroantimonate is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and excellent solubility for a wide range of substances. This compound is composed of a 1-butyl-3-methylimidazolium cation and a hexafluoroantimonate anion. It is used in various applications due to its ability to dissolve both organic and inorganic materials .

準備方法

Synthetic Routes and Reaction Conditions: 1-Butyl-3-methylimidazolium hexafluoroantimonate is typically synthesized through a metathesis reaction. The process involves the reaction of 1-butyl-3-methylimidazolium chloride with antimony pentafluoride in an organic solvent. The reaction is carried out under an inert atmosphere to prevent moisture from affecting the product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or distillation to remove any impurities .

化学反応の分析

Types of Reactions: 1-Butyl-3-methylimidazolium hexafluoroantimonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: It can be reduced under specific conditions using reducing agents.

Substitution: The imidazolium ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium derivatives with additional oxygen-containing functional groups .

科学的研究の応用

Catalytic Applications

2.1 Organic Synthesis

1-Butyl-3-methylimidazolium hexafluoroantimonate has been utilized as a solvent and catalyst in several organic reactions:

- Ring-closing Metathesis : This ionic liquid serves as an effective medium for the ring-closing metathesis of diene and enyne substrates, particularly when combined with recyclable ruthenium catalysts. Studies demonstrate that reactions conducted in this ionic liquid yield higher conversion rates compared to traditional solvents .

- Oxidation Reactions : It has been shown to facilitate the oxidation of aromatic aldehydes to carboxylic acids using nickel(II) acetylacetonate as a catalyst, highlighting its role in enhancing reaction efficiency .

| Reaction Type | Catalyst Used | Conversion Rate (%) | Reference |

|---|---|---|---|

| Ring-closing Metathesis | Ruthenium complex | High | |

| Oxidation of Aromatic Aldehydes | Nickel(II) acetylacetonate | High |

2.2 Enzymatic Reactions

The ionic liquid has also been applied in enzymatic catalysis, particularly in transesterification processes. It enhances the enantioselectivity and conversion rates of substrates, demonstrating its utility in biocatalysis .

Electrochemical Applications

This compound has been investigated for its electrochemical properties:

- Electrochemical CO2 Reduction : This ionic liquid acts as both a solvent and electrolyte in electrochemical cells designed for CO2 reduction, showcasing its potential in sustainable energy applications .

Materials Science Applications

4.1 Polymer Synthesis

The compound has been explored as a medium for synthesizing various polymer materials. Its ability to dissolve different monomers facilitates the production of polymers with tailored properties, which can be used in diverse applications ranging from coatings to biomedical devices .

4.2 Thermal Stability Studies

Research indicates that this compound exhibits significant thermal stability, making it suitable for high-temperature applications. Studies have shown that it maintains structural integrity under thermal stress, which is critical for applications involving heat-sensitive processes .

Case Studies

5.1 Case Study: Enzymatic Reactions Using Ionic Liquids

A study focusing on the use of this compound in enzymatic transesterification revealed that this ionic liquid significantly improved reaction rates and selectivity compared to conventional solvents. The results indicated a conversion rate increase of up to 75% within one hour of reaction time, underscoring its effectiveness in biocatalytic processes .

5.2 Case Study: Electrochemical Performance

In another investigation into the electrochemical reduction of CO2 using this ionic liquid, researchers found that it provided a stable environment for the electrocatalytic process, achieving notable current densities and product yields over extended operational periods .

作用機序

The mechanism of action of 1-butyl-3-methylimidazolium hexafluoroantimonate involves its ability to stabilize transition states and intermediates in chemical reactions. The imidazolium cation interacts with various molecular targets through ionic and hydrogen bonding interactions, facilitating the desired chemical transformations .

類似化合物との比較

- 1-Butyl-3-methylimidazolium tetrafluoroborate

- 1-Butyl-3-methylimidazolium hexafluorophosphate

- 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Uniqueness: 1-Butyl-3-methylimidazolium hexafluoroantimonate is unique due to its specific anion, hexafluoroantimonate, which imparts distinct properties such as higher thermal stability and unique solubility characteristics compared to other similar ionic liquids .

生物活性

1-Butyl-3-methylimidazolium hexafluoroantimonate (BMIM-SbF) is an ionic liquid belonging to the family of imidazolium salts. Its unique physicochemical properties, including low volatility and high thermal stability, have garnered significant attention in various fields, including catalysis, electrochemistry, and biological applications. This article reviews the biological activity of BMIM-SbF, focusing on its toxicity, antimicrobial properties, and potential therapeutic applications.

BMIM-SbF is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | CHFNSb |

| Molecular Weight | 374.97 g/mol |

| Appearance | Colorless to almost colorless liquid |

| Density | 1.70 g/cm³ |

| Melting Point | Not applicable |

| Solubility | Hydrophobic |

Toxicological Profile

The biological activity of BMIM-SbF has been assessed through various toxicological studies. Key findings include:

- Acute Toxicity : BMIM-SbF has been classified as harmful if swallowed or inhaled, with significant effects on aquatic life due to its long-lasting toxicity .

- Chronic Toxicity : Studies indicate that prolonged exposure may lead to adverse effects on human health and the environment .

Antimicrobial Activity

Research has demonstrated that BMIM-SbF exhibits antimicrobial properties against various pathogens:

- Bacterial Inhibition : In vitro studies have shown that BMIM-SbF can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, it has been effective against Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The proposed mechanism involves disruption of microbial cell membranes, leading to increased permeability and eventual cell death .

Applications in Drug Delivery

The potential use of BMIM-SbF in drug delivery systems has been explored due to its ability to solubilize various pharmaceutical compounds. Its properties allow for enhanced bioavailability and controlled release of drugs.

Case Study: Anticancer Drug Delivery

A study investigating the use of BMIM-SbF as a solvent for anticancer agents found that it significantly improved the solubility of poorly water-soluble drugs, enhancing their therapeutic efficacy . The study highlighted the following benefits:

- Increased Drug Solubility : The ionic liquid facilitated higher concentrations of drugs in solution.

- Controlled Release : The release profiles indicated a sustained release over time, which is advantageous for minimizing side effects associated with conventional drug delivery methods.

Environmental Impact

While BMIM-SbF shows promise in various applications, its environmental impact cannot be overlooked. Studies suggest that it may pose risks to aquatic ecosystems due to its toxicity profiles . Therefore, careful consideration must be given to its usage and disposal.

特性

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;hexafluoroantimony(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.6FH.Sb/c1-3-4-5-10-7-6-9(2)8-10;;;;;;;/h6-8H,3-5H2,1-2H3;6*1H;/q+1;;;;;;;+5/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHAOLBENQQIBR-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.F[Sb-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F6N2Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586926 | |

| Record name | 1-Butyl-3-methyl-1H-imidazol-3-ium hexafluoroantimonate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174645-81-9 | |

| Record name | 1-Butyl-3-methyl-1H-imidazol-3-ium hexafluoroantimonate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-3-methylimidazolium Hexafluoroantimonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 1-Butyl-3-methylimidazolium hexafluoroantimonate being explored as a component in dielectric elastomers?

A1: Dielectric elastomers (DEs) require high voltages for activation, which is a significant drawback. this compound (BmimSbF6) is an ionic liquid (IL) that exhibits high dielectric permittivity. [] Incorporating BmimSbF6 into silicone elastomers has been shown to significantly enhance their dielectric permittivity. [] This increase in dielectric permittivity could potentially lead to DEs that operate at lower voltages, making them more efficient and practical for various applications.

Q2: How does the structure of this compound affect its performance in the polymerization of poly(3-octylthiophene)?

A2: The structure of ILs like this compound can impact the polymerization of 3-octylthiophene by influencing the solubility of reactants and the stability of the reactive intermediates. While the provided abstract does not delve into the specifics of these interactions for BmimSbF6, it does mention that the influence of IL structure on the oxidative polymerization process was analyzed using the linear solvation energy relationship equation. [] This suggests that different ILs, including variations of BmimSbF6, might exhibit different levels of effectiveness as solvents in this polymerization reaction.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。